

Diethyleneglycol Diformate: A Novel Eco-Friendly Solvent for Scientific Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diethyleneglycol diformate*

Cat. No.: *B057414*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The imperative for sustainable practices in research and industry has driven the exploration of green solvents. **Diethyleneglycol diformate** (DEGDF), a diester of diethylene glycol and formic acid, is emerging as a promising eco-friendly solvent with a wide range of potential applications, including in the pharmaceutical sciences. This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of DEGDF, with a focus on its environmental profile and utility for scientific professionals.

Physicochemical Properties

A thorough understanding of a solvent's physical and chemical characteristics is paramount for its effective application. The key properties of **Diethyleneglycol diformate** and its parent compound, Diethylene Glycol, are summarized below.

Table 1: Physicochemical Properties of **Diethyleneglycol Diformate**

Property	Value	Reference
CAS Number	120570-77-6	[1]
Molecular Formula	C6H10O5	[1][2][3]
Molecular Weight	162.14 g/mol	[1][2]
Boiling Point	209-210 °C	[1][3]
Density	1.147 g/cm³	[1][2][3]
Flash Point	99 °C	[1][3]
Vapor Pressure	14.18 Pa at 20°C	[3]
Refractive Index	1.4403	[3]
LogP	-0.96	[3]
Storage Temperature	2-8°C	[3]

Table 2: Physicochemical Properties of Diethylene Glycol (DEG)

Property	Value	Reference
Boiling Point	245 °C	
Melting Point	-10 °C	
Density	1.118 g/cm³	
Vapor Pressure	< 0.01 kPa at 25°C	
Flash Point	124 °C (closed cup)	
Auto-ignition Temperature	229 °C	
Water Solubility	Miscible	

Synthesis of Diethyleneglycol Diformate

The synthesis of **Diethyleneglycol diformate** can be achieved through several routes, with a notable shift towards more environmentally benign methodologies.

Traditional Synthesis: Direct Esterification

The conventional method involves the direct esterification of diethylene glycol with formic acid.
[4] This process typically employs strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid and often requires the use of a dehydrating agent like toluene or cyclohexane to remove the water formed during the reaction and drive the equilibrium towards the product.[4]

Experimental Protocol: Direct Esterification

- **Charging the Reactor:** A reactor equipped with a stirrer, thermometer, and a Dean-Stark apparatus is charged with diethylene glycol, an excess of formic acid (e.g., 50% aqueous solution), and an acidic catalyst (e.g., sulfuric acid or p-toluenesulfonic acid). An organic solvent such as toluene or cyclohexane is added as a water entrainer.
- **Reaction:** The mixture is heated to reflux (typically 95-115 °C). The water produced during the esterification is azeotropically removed and collected in the Dean-Stark trap.
- **Monitoring:** The reaction progress is monitored by measuring the amount of water collected.
- **Work-up:** Once the theoretical amount of water is collected, the reaction mixture is cooled. The organic layer is separated, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with water.
- **Purification:** The organic solvent is removed by distillation. The crude **Diethyleneglycol diformate** is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point and pressure.

Green Synthesis: Transesterification with a Composite Catalyst

In pursuit of greener chemical processes, transesterification using a composite catalyst presents a more sustainable alternative.[4] This method avoids the use of strong, corrosive acids and minimizes the formation of byproducts and environmental pollution.[4] A notable example involves the reaction of diethylene glycol with sec-butyl formate in the presence of a composite catalyst, such as a mixture of tetraisobutyl titanate and triisobutoxyaluminum.[4] This

process boasts high yields (over 90%), mild reaction conditions, and easier product purification.

[4]

Experimental Protocol: Transesterification with a Composite Catalyst

- Catalyst and Reactant Preparation: A distillation apparatus equipped with a rectification tower and an agitator is charged with the composite catalyst (e.g., tetraisobutyl titanate and triisobutoxyaluminum in a specific ratio), diethylene glycol, and an initial portion of sec-butyl formate.
- Reaction Initiation: The mixture is heated to a stable temperature at the top of the rectification tower. An azeotrope of sec-butanol and sec-butyl formate is continuously removed at a set reflux ratio.
- Continuous Feed: The remaining sec-butyl formate is continuously fed into the reactor, with the feed rate controlled by the temperature of the distillation still.
- Reaction Completion and Purification: After the feed is complete, the reaction is continued until the desired conversion is achieved. The product mixture in the bottom of the still is then subjected to vacuum rectification to separate the **Diethyleneglycol diformate** from any unreacted starting materials and byproducts like diethylene glycol monoformate. The separated sec-butyl formate can be recycled.[4]

Biocatalytic Synthesis

A frontier in green synthesis is the use of enzymes, such as lipases, as catalysts.[5] Enzymatic routes for ester formation offer high selectivity, operate under mild conditions, reduce energy consumption, and often utilize renewable resources.[5] While specific protocols for the lipase-catalyzed synthesis of **Diethyleneglycol diformate** are still emerging, this approach holds significant promise for a truly sustainable manufacturing process.

Eco-Friendly Profile: A Critical Assessment

The designation of a solvent as "eco-friendly" requires a multifaceted evaluation of its lifecycle, including its synthesis, use, and end-of-life.

Biodegradability

Direct biodegradation studies on **Diethyleneglycol diformate** are not readily available in the public domain. However, the biodegradability of its parent compound, diethylene glycol (DEG), is well-documented. DEG is considered to be readily biodegradable.[\[2\]](#) Studies have shown that it can be degraded by common soil microorganisms. It is expected that **Diethyleneglycol diformate** would undergo hydrolysis to form diethylene glycol and formic acid, both of which are biodegradable. For instance, a study on diethylene glycol dibenzoate, a structurally similar compound, demonstrated that the initial step of biodegradation is the hydrolysis of an ester bond.

Toxicological Profile

Comprehensive toxicological data for **Diethyleneglycol diformate** is limited. Therefore, an assessment of its potential toxicity relies heavily on the known toxicology of its hydrolysis products: diethylene glycol (DEG) and formic acid.

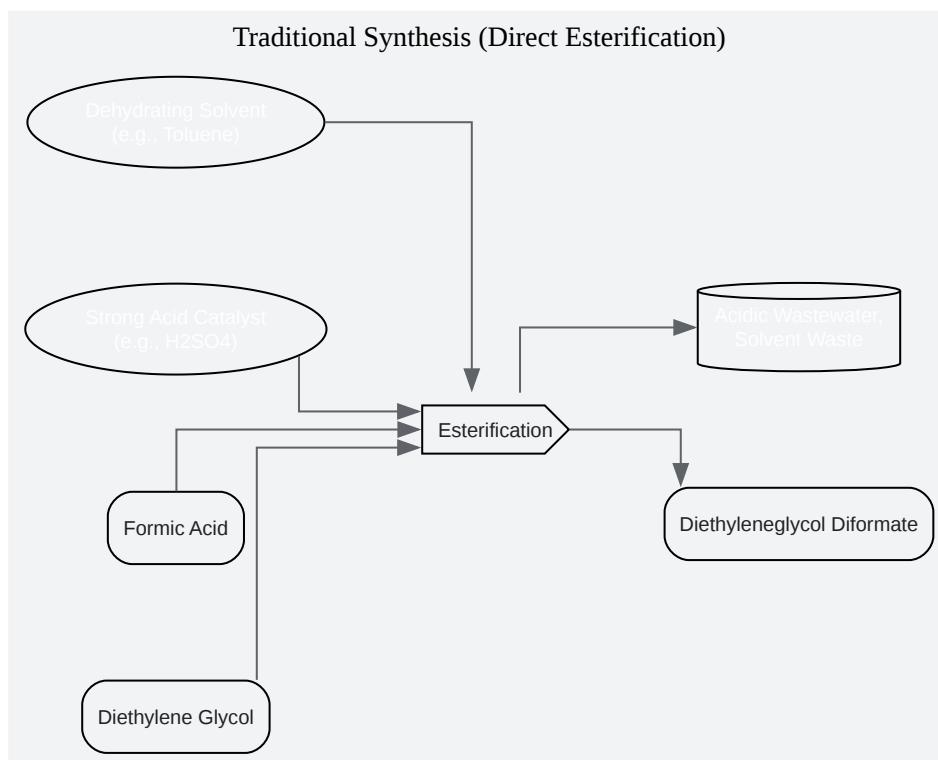
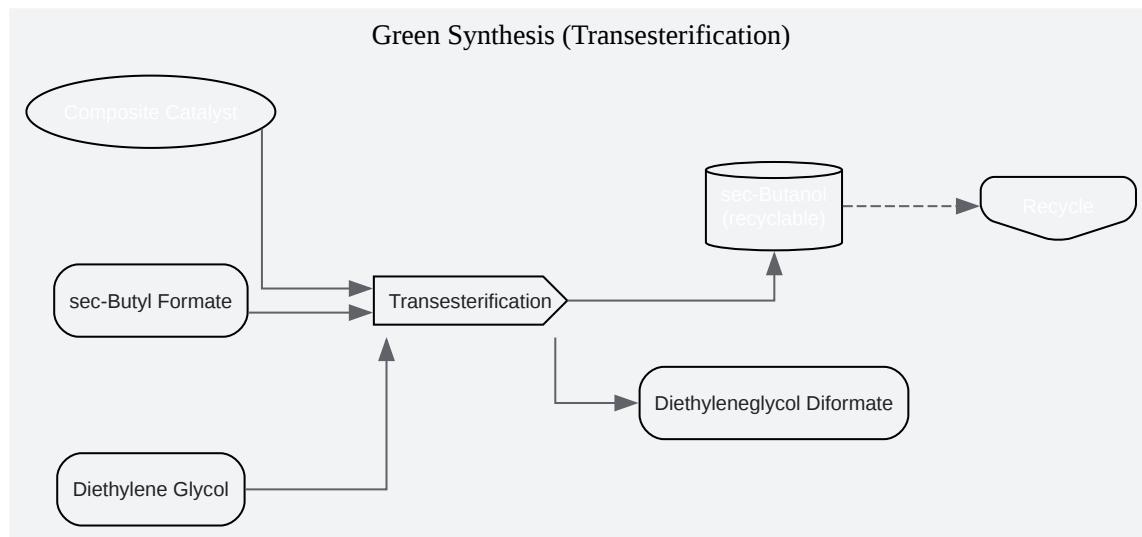
Diethylene Glycol (DEG):

- Acute Oral Toxicity: The median lethal dose (LD50) for DEG in rats is in the range of 12,570 mg/kg, indicating low acute oral toxicity.[\[1\]](#) However, human sensitivity to DEG is higher, with an estimated median lethal dose of 558-1,746 mg/kg.[\[1\]](#)
- Aquatic Toxicity: DEG is considered to be of low toxicity concern to aquatic organisms.[\[5\]](#)

Formic Acid:

Formic acid is a naturally occurring and readily metabolized compound. At low concentrations, it is not considered to be a significant environmental hazard.

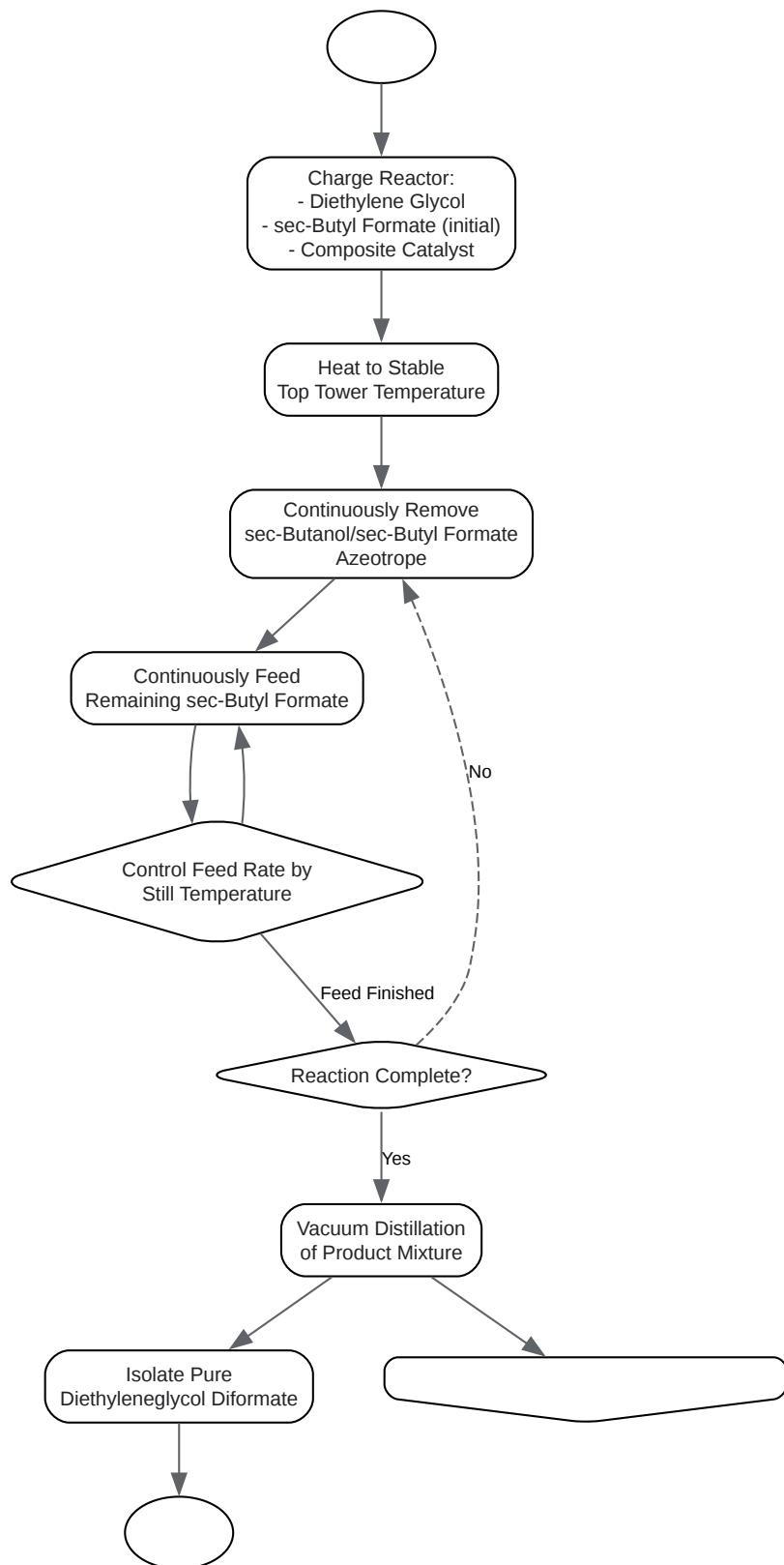
It is crucial to note that while the parent compound DEG has a relatively low acute toxicity in animal models, it has been responsible for numerous human poisonings when ingested in large quantities, often as a contaminant in consumer products. Therefore, any application of **Diethyleneglycol diformate** where human ingestion is a possibility should be approached with extreme caution.



Applications in Research and Drug Development

Diethyleneglycol diformate's properties as a solvent and its potential for controlled hydrolysis make it an interesting candidate for various applications in the scientific and pharmaceutical fields.

- **Green Solvent:** It can be used as a replacement for more hazardous solvents in organic synthesis and formulations. Its higher boiling point and low vapor pressure reduce volatile organic compound (VOC) emissions.
- **Plasticizer and Resin Intermediate:** It serves as a plasticizer and an intermediate in the synthesis of resins and lubricants.
- **Drug Delivery:** While specific applications are still under investigation, formate esters are being explored in drug delivery. The ester linkage can be designed to be cleaved by esterases in the body, potentially allowing for the controlled release of an active pharmaceutical ingredient (API). This prodrug approach can be used to improve the pharmacokinetic properties of a drug.
- **Solvent for Active Pharmaceutical Ingredients (APIs):** Its solvent properties may be suitable for dissolving and formulating APIs, particularly those with poor solubility in common solvents.

Visualizing the Synthesis and Green Chemistry Principles


Diagram 1: Traditional vs. Green Synthesis of Diethyleneglycol Diformate

[Click to download full resolution via product page](#)

Caption: Comparison of traditional and green synthesis routes for **Diethyleneglycol diformate**.

Diagram 2: Experimental Workflow for Transesterification Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the green synthesis of **Diethyleneglycol diformate** via transesterification.

Conclusion and Future Outlook

Diethyleneglycol diformate presents a compelling case as a novel eco-friendly solvent. Its synthesis through greener routes, coupled with the favorable biodegradability of its parent compound, aligns with the principles of sustainable chemistry. While more comprehensive toxicological and biodegradation data on the diformate itself are needed for a complete environmental and safety assessment, its physicochemical properties make it a versatile candidate for a range of applications, from industrial processes to specialized uses in drug development. As the demand for sustainable chemical solutions continues to grow, **Diethyleneglycol diformate** is poised to become a valuable tool in the arsenal of researchers and scientists striving for both innovation and environmental responsibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hazardous substance assessment – Diethylene glycol - Canada.ca [canada.ca]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of biodegradation of dibenzoate plasticizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecotoxicity of diethylene glycol and risk assessment for marine environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. santos.com [santos.com]
- To cite this document: BenchChem. [Diethyleneglycol Diformate: A Novel Eco-Friendly Solvent for Scientific Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057414#diethyleneglycol-diformate-as-a-novel-eco-friendly-solvent>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com